N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a combination of chlorinated phenyl, nitro-pyrazole, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dichlorophenyl hydrazine, followed by the introduction of the furyl group through a carbonylation reaction. The final step involves the coupling of the nitro-pyrazole moiety under controlled conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the carbonylation step and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE: shares structural similarities with other hydrazinecarboxamide derivatives and nitro-pyrazole compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Cl2N6O5 |
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Molecular Weight |
439.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]urea |
InChI |
InChI=1S/C16H12Cl2N6O5/c17-12-3-1-9(5-13(12)18)20-16(26)22-21-15(25)14-4-2-11(29-14)8-23-7-10(6-19-23)24(27)28/h1-7H,8H2,(H,21,25)(H2,20,22,26) |
InChI Key |
WJPHWSGXISRMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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